molecular formula C9H11ClN2O2S B6202800 3-(2-chloropropanoyl)-1-(thiophen-2-ylmethyl)urea CAS No. 1098387-17-7

3-(2-chloropropanoyl)-1-(thiophen-2-ylmethyl)urea

Cat. No.: B6202800
CAS No.: 1098387-17-7
M. Wt: 246.7
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Description

3-(2-chloropropanoyl)-1-(thiophen-2-ylmethyl)urea is an organic compound that features a thiophene ring, a urea moiety, and a chloropropanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloropropanoyl)-1-(thiophen-2-ylmethyl)urea typically involves the following steps:

    Formation of the Thiophene Derivative: The thiophene ring is functionalized with a chloropropanoyl group through an acylation reaction.

    Urea Formation: The thiophene derivative is then reacted with an isocyanate or a urea derivative to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloropropanoyl)-1-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloropropanoyl group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom in the chloropropanoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure could be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It may be used as a probe to study biochemical pathways involving thiophene derivatives.

Mechanism of Action

The mechanism of action of 3-(2-chloropropanoyl)-1-(thiophen-2-ylmethyl)urea would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The chloropropanoyl group could act as a reactive site for covalent modification of biological targets, while the thiophene ring may facilitate binding through π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chloropropanoyl)-1-(thiophen-2-ylmethyl)acetamide: Similar structure but with an acetamide group instead of a urea moiety.

    3-(2-chloropropanoyl)-1-(thiophen-2-ylmethyl)thiourea: Similar structure but with a thiourea group instead of a urea moiety.

Uniqueness

3-(2-chloropropanoyl)-1-(thiophen-2-ylmethyl)urea is unique due to the presence of both the urea moiety and the thiophene ring, which may confer distinct chemical and biological properties compared to its analogs

Properties

CAS No.

1098387-17-7

Molecular Formula

C9H11ClN2O2S

Molecular Weight

246.7

Purity

95

Origin of Product

United States

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